2-{3-aminospiro[3.3]heptan-1-yl}acetamide hydrochloride, Mixture of diastereomers
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Overview
Description
2-{3-aminospiro[3.3]heptan-1-yl}acetamide hydrochloride, a mixture of diastereomers, is a compound of significant interest in various scientific fields. This compound features a spirocyclic structure, which is known for its stability and unique chemical properties. The presence of both amine and amide functional groups makes it versatile for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-aminospiro[3.3]heptan-1-yl}acetamide hydrochloride typically involves multiple steps, starting from commercially available precursors. One common route includes the formation of the spirocyclic core followed by the introduction of the amine and acetamide groups. The reaction conditions often involve the use of strong bases and acids to facilitate the formation of the spirocyclic structure and subsequent functionalization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{3-aminospiro[3.3]heptan-1-yl}acetamide hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine and amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions typically involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction can produce secondary amines.
Scientific Research Applications
2-{3-aminospiro[3.3]heptan-1-yl}acetamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-{3-aminospiro[3.3]heptan-1-yl}acetamide hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the spirocyclic structure provides stability and rigidity. This compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{3-aminospiro[3.3]heptan-1-yl}acetic acid hydrochloride
- 2-{3-aminospiro[3.3]heptan-1-yl}acetic acid
Uniqueness
Compared to similar compounds, 2-{3-aminospiro[3.3]heptan-1-yl}acetamide hydrochloride offers unique properties due to the presence of both amine and amide groups. This dual functionality allows for a broader range of chemical reactions and applications. Additionally, the spirocyclic structure provides enhanced stability, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H17ClN2O |
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Molecular Weight |
204.70 g/mol |
IUPAC Name |
2-(3-aminospiro[3.3]heptan-1-yl)acetamide;hydrochloride |
InChI |
InChI=1S/C9H16N2O.ClH/c10-7-4-6(5-8(11)12)9(7)2-1-3-9;/h6-7H,1-5,10H2,(H2,11,12);1H |
InChI Key |
GPPVESAAFZTDPG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)C(CC2N)CC(=O)N.Cl |
Origin of Product |
United States |
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